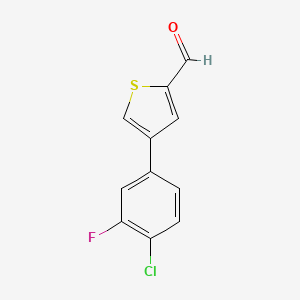

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyd

Description

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyd is a heteroaromatic compound featuring a thiophene ring substituted at the 4-position with a 4-chloro-3-fluorophenyl group and at the 2-position with a carbaldehyde functional group. Its molecular formula is C₁₁H₆ClFOS, with a molecular weight of 240.52 g/mol. The thiophene core contributes to π-electron delocalization, while the electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance the electrophilicity of the aldehyde group. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its reactive aldehyde moiety, which participates in condensation, nucleophilic addition, and cross-coupling reactions .

Properties

Molecular Formula |

C11H6ClFOS |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

4-(4-chloro-3-fluorophenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H6ClFOS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H |

InChI Key |

MQQDXORZYLVMCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde group is introduced to the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarboxylic acid.

Reduction: 4-(4-Chloro-3-fluorophenyl)-2-thiophenemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Thiophenecarbaldehyde Derivatives with Varied Aryl Substituents

Compounds such as 4-(4-chlorophenyl)-2-thiophenecarbaldehyde (lacking the fluorine substituent) and 4-(3-fluorophenyl)-2-thiophenecarbaldehyde (lacking chlorine) demonstrate how halogen positioning affects reactivity. The dual electron-withdrawing effects of Cl and F in the target compound increase the aldehyde’s electrophilicity compared to mono-halogenated analogs, accelerating reactions like Schiff base formation .

(b) Heterocyclic Analogues: Thiophene vs. Furan

Replacing the thiophene ring with furan (e.g., 4-(4-chloro-3-fluorophenyl)-2-furancarbaldehyde ) alters electronic properties. Thiophene’s sulfur atom enhances aromatic stability and polarizability compared to furan’s oxygen, leading to differences in solubility and reaction kinetics. For instance, thiophene derivatives typically exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

Substituent Effects on Physical and Chemical Properties

(a) Chromenone Derivatives ()

Chromenone-based compounds, such as 3-(2-(4-chlorophenylimino)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-one, share the 4-chlorophenyl substituent but differ in core structure. The chromenone’s ketone group and fused benzene ring result in higher melting points (e.g., 220–250°C for chromenones vs. ~180°C estimated for the target compound) due to stronger intermolecular interactions. Additionally, the aldehyde in the target compound offers greater reactivity toward nucleophiles compared to chromenones’ ketones .

(b) Amino Acid Derivatives ()

The hydrochloride salt 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid (C₈H₈Cl₂FNO₂, MW 239.9 g/mol) shares the 4-chloro-3-fluorophenyl group but incorporates a carboxylic acid moiety. The electron-withdrawing substituents increase the acidity of the carboxylic acid (pKa ~2.5) compared to non-halogenated analogs. In contrast, the target compound’s aldehyde group is more reactive but less acidic, highlighting how functional groups dictate application scope (e.g., peptide synthesis vs. aldehyde-based condensations) .

Biological Activity

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C10H7ClFOS

- Molecular Weight : 232.68 g/mol

- IUPAC Name : 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Anticancer Activity

Research indicates that 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against breast (MCF-7), colon (HT-29), and prostate (DU-145) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which were assessed using flow cytometry and caspase activity assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HT-29 | 10.2 | Cell cycle arrest |

| DU-145 | 15.0 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Antifungal |

The mechanisms underlying the biological activities of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde include:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer cell proliferation and survival, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antibacterial effects.

- Apoptotic Pathways Activation : By activating caspases, the compound promotes programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Breast Cancer Treatment : In a clinical study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), supporting its potential as a therapeutic agent for breast cancer.

- Antifungal Efficacy : A study noted that when tested against Candida strains, the compound exhibited superior antifungal activity compared to traditional antifungal agents like fluconazole.

- Synergistic Effects with Other Drugs : Combining this compound with established chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines, suggesting a potential for combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.